2-Nitro-3-pentanone
Overview
Description
2-Nitro-3-pentanone is a chemical compound with the molecular formula C5H9NO3 . It contains 17 bonds in total, including 8 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 aliphatic ketone, and 1 aliphatic nitro group .
Molecular Structure Analysis
The molecule of 2-Nitro-3-pentanone contains a total of 18 atoms. There are 9 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The molecule contains 17 bonds in total, including 8 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 aliphatic ketone, and 1 aliphatic nitro group .Scientific Research Applications
Synthesis and Flavor Applications : 2,3-Pentanedione, which can be synthesized using 2-pentanone, is used to provide a milk-smelling flavor in various foods (Lou Yunhao, 2011).
Molecular Structure Studies : The molecular structure of 3-nitro-2,4-pentanedione shows a very strong hydrogen bond, important in understanding its chemical behavior (S. Tayyari et al., 2008).
Chemical Synthesis : A study showed a novel para to meta shift of a nitro group in phenylhydrazo-diketone, leading to the synthesis of unique compounds (M. N. Kopylovich et al., 2011).
Extraction and Determination of Palladium : Isonitroso-4-methyl-2-pentanone is used for the extraction and photometric determination of palladium at trace levels (P. S. More & A. D. Sawant, 1994).
Enhancing Oil Recovery : 3-pentanone enhances oil recovery from fractured porous media, showing effectiveness in core flooding applications (F. J. Argüelles-Vivas et al., 2020).
Hydrogenation on Metal Catalysts : The hydrogenation of 3-penten-2-one on metal catalysts leads to the formation of 2-pentanone, useful in various chemical processes (György Szöllősi et al., 1996).
Atmospheric Chemistry : The atmospheric reactions of 3-pentanone and its derivatives are significant in understanding environmental impact and pollution control (R. Atkinson et al., 2000).
properties
IUPAC Name |
2-nitropentan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3-5(7)4(2)6(8)9/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSLOOGJRHJRIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508727 | |
Record name | 2-Nitropentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-3-pentanone | |
CAS RN |
13485-58-0 | |
Record name | 2-Nitropentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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